N-[(1-benzylpyrrolidin-3-yl)methyl]-1-butanoyl-N-methylpyrrolidine-2-carboxamide
Description
N-[(1-benzylpyrrolidin-3-yl)methyl]-1-butanoyl-N-methylpyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of pyrrolidine and features a complex molecular framework that includes benzyl, butanoyl, and methyl groups.
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-1-butanoyl-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-3-8-21(26)25-13-7-11-20(25)22(27)23(2)15-19-12-14-24(17-19)16-18-9-5-4-6-10-18/h4-6,9-10,19-20H,3,7-8,11-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMWLCJSQZMVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC1C(=O)N(C)CC2CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-1-butanoyl-N-methylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 1-benzylpyrrolidine with butanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methylpyrrolidine-2-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpyrrolidin-3-yl)methyl]-1-butanoyl-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1-benzylpyrrolidin-3-yl)methyl]-1-butanoyl-N-methylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1-benzylpyrrolidin-3-yl)methyl]-1-butanoyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide
- N-[(1-benzylpyrrolidin-3-yl)methyl]-2,2,2-trifluoroacetamide
Uniqueness
N-[(1-benzylpyrrolidin-3-yl)methyl]-1-butanoyl-N-methylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
